Cas no 2165806-49-3 (1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol)

1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol
- 2165806-49-3
- 1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol
- EN300-1268687
-
- インチ: 1S/C7H13N5O2/c8-1-5(9)6-10-7(11-14-6)12-2-4(13)3-12/h4-5,13H,1-3,8-9H2/t5-/m0/s1
- InChIKey: YZCLSNNOCZJTCN-YFKPBYRVSA-N
- SMILES: OC1CN(C2=NOC([C@H](CN)N)=N2)C1
計算された属性
- 精确分子量: 199.10692467g/mol
- 同位素质量: 199.10692467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.3
- トポロジー分子極性表面積: 114Ų
1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1268687-5.0g |
1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol |
2165806-49-3 | 5g |
$2525.0 | 2023-05-23 | ||
Enamine | EN300-1268687-0.05g |
1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol |
2165806-49-3 | 0.05g |
$732.0 | 2023-05-23 | ||
Enamine | EN300-1268687-1.0g |
1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol |
2165806-49-3 | 1g |
$871.0 | 2023-05-23 | ||
Enamine | EN300-1268687-50mg |
1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol |
2165806-49-3 | 50mg |
$732.0 | 2023-10-02 | ||
Enamine | EN300-1268687-2500mg |
1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol |
2165806-49-3 | 2500mg |
$1707.0 | 2023-10-02 | ||
Enamine | EN300-1268687-1000mg |
1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol |
2165806-49-3 | 1000mg |
$871.0 | 2023-10-02 | ||
Enamine | EN300-1268687-2.5g |
1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol |
2165806-49-3 | 2.5g |
$1707.0 | 2023-05-23 | ||
Enamine | EN300-1268687-10.0g |
1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol |
2165806-49-3 | 10g |
$3746.0 | 2023-05-23 | ||
Enamine | EN300-1268687-0.25g |
1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol |
2165806-49-3 | 0.25g |
$801.0 | 2023-05-23 | ||
Enamine | EN300-1268687-5000mg |
1-{5-[(1S)-1,2-diaminoethyl]-1,2,4-oxadiazol-3-yl}azetidin-3-ol |
2165806-49-3 | 5000mg |
$2525.0 | 2023-10-02 |
1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-olに関する追加情報
Introduction to 1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol (CAS No. 2165806-49-3)
1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2165806-49-3, belongs to a class of molecules that exhibit promising characteristics for further exploration in drug discovery and development. The intricate architecture of this molecule, featuring a 1,2,4-oxadiazole core linked to an azetidine ring via an amine substituent, makes it a subject of considerable interest for medicinal chemists.
The 1,2-diaminoethyl side chain attached to the 1,2,4-oxadiazole ring introduces a high degree of flexibility and reactivity, which can be exploited to develop novel therapeutic agents. This structural motif has been studied for its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer therapies. The stereochemistry of the molecule, specifically the (1S) configuration at the chiral center, plays a crucial role in determining its biological efficacy and pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have shown that the 1,2-diaminoethyl moiety can form hydrogen bonds with polar residues in protein active sites, while the 1,2,4-oxadiazole ring can engage in π-stacking interactions with aromatic amino acids. These interactions are critical for the binding affinity and specificity of the compound towards its intended biological targets.
In vitro studies have demonstrated that 1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol exhibits significant activity against various disease-causing pathogens. For instance, research has highlighted its potent inhibitory effects on enzymes involved in bacterial cell wall synthesis. This has opened up avenues for developing new antibiotics that can overcome existing resistance mechanisms. Additionally, preliminary data suggest that this compound may also have antiviral properties, making it a promising candidate for further investigation in infectious disease treatment.
The synthesis of 1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The chiral center at the amine group must be carefully preserved during synthesis to maintain the stereochemical integrity of the molecule. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve this goal. The development of efficient synthetic routes is essential for scaling up production and conducting further preclinical studies.
One of the most exciting aspects of this compound is its potential to serve as a scaffold for drug design. By modifying various functional groups within its structure, researchers can fine-tune its biological activity and pharmacokinetic properties. For example, replacing the aminoethyl side chain with other substituents could alter its solubility and metabolic stability. Such modifications can lead to the discovery of novel analogs with improved therapeutic profiles.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol. Predictive models have been developed to assess the likelihood of a compound's success based on its chemical structure and known biological activities. These models take into account various parameters such as molecular weight、logP values、and predicted binding affinities to ensure that only the most promising candidates are selected for further testing.
Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they can be tested in humans. Animal models have been used to assess the pharmacological effects of 1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol on various disease models. These studies have provided valuable insights into its potential therapeutic applications and have helped identify any potential side effects or toxicity concerns.
The future prospects for 1-{5-(1S)-1,2-diaminoethyl}-\* \* \* \* \* \* \* \* \* \* \* \* \* azetidin\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*-3\-\* \* \* \* \* \* \* \* \* ol are bright given its unique structural features and promising biological activities. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. Collaborative efforts between academic institutions、pharmaceutical companies、and biotechnology firms will be crucial in translating this promising compound into viable therapeutic agents.
2165806-49-3 (1-{5-(1S)-1,2-diaminoethyl-1,2,4-oxadiazol-3-yl}azetidin-3-ol) Related Products
- 2097899-14-2(methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)
- 2138567-62-9(2-(Piperidin-1-yl)quinazoline-8-carboxylic acid)
- 680191-01-9(BENZENEMETHANAMINE, 4-ETHYNYL-, TRIFLUOROACETATE)
- 2411242-14-1(2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)
- 1804248-18-7(4-Bromo-3-(3-chloropropyl)mandelic acid)
- 474259-10-4(2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 916150-98-6(1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 885273-78-9(4-Isoxazolecarboxylicacid, hydrazide)
- 2091137-78-7(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)




